8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane I-123 involves several steps, starting with the preparation of the precursor molecule, which is then labeled with radioactive iodine-123. The key steps include:
Preparation of the precursor:
Radioiodination: The precursor is then labeled with iodine-123 through an electrophilic substitution reaction. .
Industrial Production Methods: Industrial production of Ioflupane I-123 involves scaling up the synthetic process while maintaining strict quality control. The production process includes:
Radiolabeling: The precursor is radiolabeled with iodine-123 in a controlled environment to ensure safety and consistency.
Purification: The radiolabeled compound is purified using chromatographic techniques to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, and sterility tests, to ensure it meets regulatory standards
Chemical Reactions Analysis
Types of Reactions: Ioflupane I-123 primarily undergoes electrophilic substitution reactions during its synthesis. The key reactions include:
Electrophilic Substitution: The introduction of the iodine-123 isotope into the precursor molecule.
Nucleophilic Substitution: The formation of the fluoropropyl group in the precursor
Common Reagents and Conditions:
Electrophilic Substitution: Iodine-123 is introduced using an electrophilic iodination reagent under controlled conditions.
Nucleophilic Substitution: The fluoropropyl group is introduced using a nucleophilic fluorination reagent
Major Products: The major product of these reactions is the radiolabeled compound Ioflupane I-123, which is used for diagnostic imaging .
Scientific Research Applications
Ioflupane I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer in various chemical studies to understand the behavior of dopamine transporters.
Biology: Helps in studying the distribution and density of dopamine transporters in the brain.
Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other disorders with similar symptoms
Industry: Used in the development and testing of new diagnostic imaging agents and techniques
Mechanism of Action
Ioflupane I-123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:
Binding to Dopamine Transporters: Ioflupane I-123 binds reversibly to dopamine transporters, which are proteins responsible for the reuptake of dopamine from the synaptic cleft.
Gamma Ray Emission: When iodine-123 decays, it emits gamma rays, which are detected by SPECT imaging to visualize the distribution of dopamine transporters in the brain
Comparison with Similar Compounds
Ioflupane I-123 is unique in its high affinity for dopamine transporters and its use in SPECT imaging. Similar compounds include:
Fluorodopa (F-DOPA): Used in positron emission tomography (PET) imaging to study dopamine synthesis and metabolism.
Raclopride: A radiolabeled compound used in PET imaging to study dopamine receptor binding.
Altropane: Another cocaine analogue used in imaging studies of the dopamine system
Ioflupane I-123 stands out due to its specific application in SPECT imaging and its ability to provide detailed information about the distribution of dopamine transporters in the brain .
Properties
Key on ui mechanism of action |
Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT. |
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CAS No. |
155798-07-5 |
Molecular Formula |
C18H23FINO2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4 |
InChI Key |
HXWLAJVUJSVENX-HFIFKADTSA-N |
SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I] |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
Appearance |
Solid powder |
melting_point |
82-83 |
Key on ui other cas no. |
155798-07-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)FP-CIT (O-methyl-11C)beta-CIT-FP 123I-FP-CIT 2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane beta-CIT-FP fluoropropylcarbomethoxyiodophenylnortropane FP-CIT FPCIT I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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